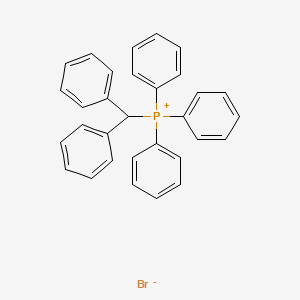

Benzhydryltriphenylphosphonium bromide

Beschreibung

Benzhydryltriphenylphosphonium bromide (CAS 7333-65-5) is a quaternary phosphonium salt with the molecular formula C₃₁H₂₆BrP and a molecular weight of 509.4 g/mol (calculated). It features a benzhydryl (diphenylmethyl) group attached to a triphenylphosphonium core, with a bromide counterion. This compound is notable for its bulky aromatic substituents, which influence its physicochemical properties, such as solubility, melting point, and reactivity.

Eigenschaften

CAS-Nummer |

7333-65-5 |

|---|---|

Molekularformel |

C31H26BrP |

Molekulargewicht |

509.4 g/mol |

IUPAC-Name |

benzhydryl(triphenyl)phosphanium;bromide |

InChI |

InChI=1S/C31H26P.BrH/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,31H;1H/q+1;/p-1 |

InChI-Schlüssel |

FTSCODUNODCCCT-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzhydryltriphenylphosphonium bromide can be synthesized through the reaction of benzhydryl bromide with triphenylphosphine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures. One efficient method involves microwave irradiation, which significantly reduces reaction times and improves yields. For example, the reaction can be carried out at 60°C for 30 minutes under microwave irradiation, resulting in high yields of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of benzhydryltriphenylphosphonium bromide may involve larger-scale reactions with optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Benzhydryltriphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is highly valuable in organic synthesis for the formation of carbon-carbon double bonds.

Common Reagents and Conditions: The Wittig reaction involving benzhydryltriphenylphosphonium bromide typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt, forming a ylide. The ylide then reacts with the carbonyl compound under mild conditions to produce the desired alkene.

Major Products: The major products formed from the reactions involving benzhydryltriphenylphosphonium bromide are alkenes. The specific structure of the alkene depends on the carbonyl compound used in the reaction.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzhydryltriphenylphosphonium bromide is widely used in organic synthesis, particularly in the Wittig reaction, to form alkenes. It is also used as a precursor for the synthesis of other phosphonium salts and as a reagent in various substitution reactions .

Biology and Medicine: In biological research, benzhydryltriphenylphosphonium bromide can be used as a tool to study cellular processes involving phosphonium salts. Its stability and reactivity make it suitable for use in various biochemical assays and experiments.

Industry: In the industrial sector, benzhydryltriphenylphosphonium bromide is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its role in the synthesis of complex organic molecules makes it a valuable reagent in large-scale chemical manufacturing.

Wirkmechanismus

The mechanism of action of benzhydryltriphenylphosphonium bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide is generated by deprotonation of the phosphonium salt using a strong base. The ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to produce an oxaphosphetane intermediate. The oxaphosphetane intermediate then decomposes to form the desired alkene and triphenylphosphine oxide .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Substituent Bulkiness: Benzhydryltriphenylphosphonium bromide’s diphenylmethyl group imparts significant steric hindrance compared to smaller substituents like methyl or butyl. This bulkiness may reduce solubility in polar solvents but enhance compatibility in nonpolar media . Benzyltriphenylphosphonium bromide (C₆H₅CH₂-) balances moderate bulk with reactivity, making it a versatile phase-transfer catalyst . Methyltriphenylphosphonium bromide (CH₃-) is compact, favoring high crystallinity and stability in Wittig reactions .

Melting Points :

- Bulky substituents generally lower melting points due to reduced crystallinity. For example, benzyltriphenylphosphonium bromide melts at 295–298°C, while methyltriphenylphosphonium bromide (smaller substituent) melts lower at 230–235°C . Benzhydryl’s melting point is unreported but likely lower than benzyl derivatives.

Reactivity in Organic Synthesis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.